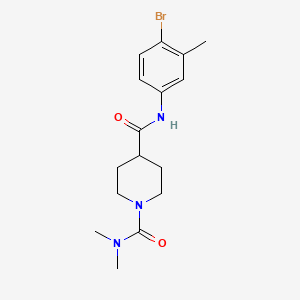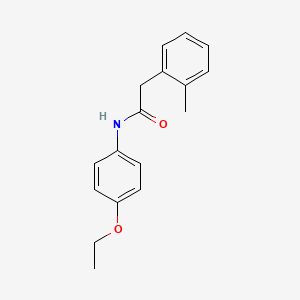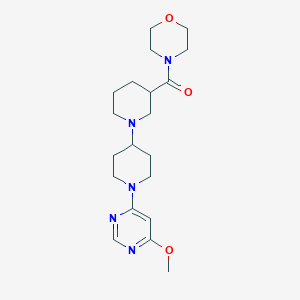![molecular formula C21H27N3O2 B5324926 N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide, also known as CMPD101, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of the P2X7 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, pain, and cancer. This compound has been shown to inhibit the activation of the P2X7 receptor, thereby reducing inflammation and pain. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide involves its interaction with the P2X7 receptor. This receptor is a ligand-gated ion channel that is activated by the binding of extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound acts as a selective antagonist of the P2X7 receptor, inhibiting its activation and reducing the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the formation of inflammasomes. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide is its selectivity for the P2X7 receptor. This allows for the specific inhibition of this receptor without affecting other ion channels or receptors. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in various types of cancer. Additionally, there is a need for the development of more soluble analogs of this compound that can be used in aqueous solutions. Finally, there is a need for the development of more selective antagonists of the P2X7 receptor that can be used to study its role in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a small molecule that has potential applications in scientific research. Its selective inhibition of the P2X7 receptor makes it a promising candidate for the treatment of various inflammatory and pain-related conditions, as well as cancer. However, further research is needed to fully understand its mechanism of action and to develop more soluble analogs.
Synthesemethoden
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 3-hydroxy-2-methylbenzoic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with 2-(cyclohexyl(methyl)amino)pyridine-3-carboxylic acid to form the desired amide product. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-18(11-6-12-19(15)25)21(26)23-14-16-8-7-13-22-20(16)24(2)17-9-4-3-5-10-17/h6-8,11-13,17,25H,3-5,9-10,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKNGRZEJCCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)



![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)


![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)